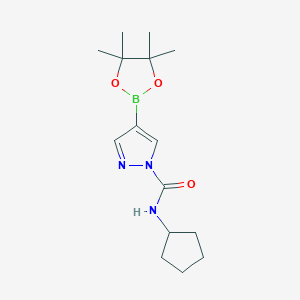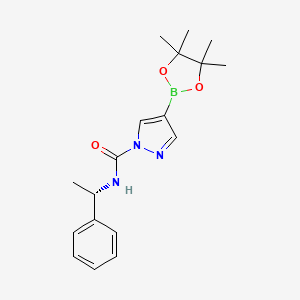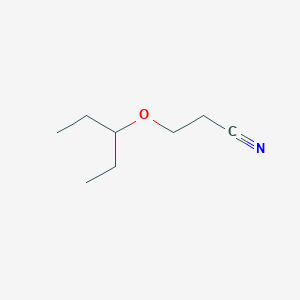![molecular formula C18H18F3NO3 B8150156 (S)-ethyl 2-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150156.png)
(S)-ethyl 2-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-ethyl 2-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound featuring a trifluoromethoxy group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 2-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethylation reagents, which can be facilitated by radical or nucleophilic pathways.
Amino Acid Derivative Formation: The amino acid derivative is formed through a series of reactions including esterification and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-ethyl 2-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-ethyl 2-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate has a wide range of scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of (S)-ethyl 2-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-ethyl 2-amino-3-(4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate
- (S)-ethyl 2-amino-3-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)propanoate
- (S)-ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate
Uniqueness
The unique positioning of the trifluoromethoxy group in (S)-ethyl 2-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate distinguishes it from similar compounds. This positioning can significantly influence the compound’s chemical reactivity, biological activity, and overall properties .
Propiedades
IUPAC Name |
ethyl (2S)-2-amino-3-[3-[3-(trifluoromethoxy)phenyl]phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c1-2-24-17(23)16(22)10-12-5-3-6-13(9-12)14-7-4-8-15(11-14)25-18(19,20)21/h3-9,11,16H,2,10,22H2,1H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIWWGJLDYLRPL-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(S)-ethyl 3-([1,1'-biphenyl]-3-yl)-2-aminopropanoate](/img/structure/B8150138.png)
![(S)-ethyl 2-amino-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150151.png)
![(S)-ethyl 2-amino-3-(3'-methoxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150153.png)
![(S)-ethyl 2-amino-3-(3'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150163.png)
